![molecular formula C10H13IN2 B2512405 (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-07-9](/img/structure/B2512405.png)

(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

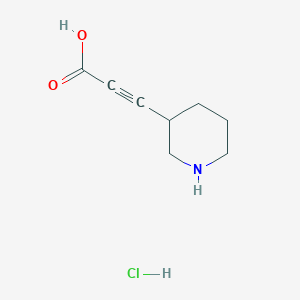

“(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound. It has a CAS Number of 2366997-07-9 and a molecular weight of 288.13 . The IUPAC name for this compound is ®-4-iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo [2,3-b]pyridine .

Molecular Structure Analysis

The InChI code for “(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is 1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m1/s1 . The InChI key is XBPOEVXPAJJNMT-SECBINFHSA-N .Physical And Chemical Properties Analysis

“(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a solid substance . It is stored at ambient temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:

Anticancer Research

(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has shown potential in anticancer research due to its structural similarity to known anticancer agents. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for developing new cancer therapies .

Antiviral Agents

This compound is being explored for its antiviral properties. Its unique structure allows it to interact with viral proteins and inhibit their function, which could lead to the development of new antiviral drugs. Research has shown that pyrrolo[2,3-b]pyridine derivatives can be effective against a range of viruses .

Neuroprotective Agents

In neuroprotective research, (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is studied for its potential to protect neurons from damage. This is particularly relevant in diseases like Alzheimer’s and Parkinson’s, where neuronal damage is a key feature. The compound’s ability to modulate neuroinflammatory pathways is of significant interest .

Antibacterial Research

The compound has been investigated for its antibacterial properties. Its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it a potential candidate for new antibacterial drugs. This is especially important in the context of rising antibiotic resistance .

Anti-inflammatory Agents

Research into anti-inflammatory applications of this compound focuses on its ability to inhibit inflammatory pathways. This could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound’s efficacy in reducing inflammation has been demonstrated in various preclinical models .

Antifungal Research

(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is also being studied for its antifungal properties. Its ability to interfere with fungal cell membrane synthesis and function makes it a promising candidate for antifungal drug development. This is particularly relevant for treating fungal infections that are resistant to current treatments .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies to understand its interaction with various enzymes. This research is crucial for drug development as it helps identify potential therapeutic targets and mechanisms of action. The compound’s specificity and potency as an enzyme inhibitor are key areas of investigation .

Drug Delivery Systems

In the field of drug delivery, (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is explored for its potential to enhance the delivery of therapeutic agents. Its chemical properties allow it to be used as a carrier molecule, improving the bioavailability and efficacy of drugs. This application is particularly relevant for targeted drug delivery systems .

These applications highlight the versatility and potential of (2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in various fields of scientific research.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

Mechanism of Action

Target of Action

Pyridine derivatives have been known to interact with various targets, including pyrimidine ribonucleotide synthesis and degradation routes . Pyrimidine ribonucleotides are essential for cell growth and proliferation, making them a potential target for cancer treatment .

Mode of Action

Pyridine-containing compounds have been shown to possess various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . The structure-activity relationship study for pyridine derivatives revealed that many compounds exhibited better inhibitory activity than compounds containing different groups at the central pyridine ring .

Biochemical Pathways

Pyridine derivatives have been associated with modulating pyrimidine ribonucleotide synthesis and degradation routes . Depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness .

Result of Action

Pyridine derivatives have been shown to possess various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

properties

IUPAC Name |

(2R)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOEVXPAJJNMT-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(C=CN=C2N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC2=C(C=CN=C2N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2512326.png)

![3-[1-(1-Methylpiperidin-3-yl)ethyl]phenol;hydrochloride](/img/structure/B2512327.png)

triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)

![N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2512332.png)

![Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B2512335.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2512336.png)

amine hydrochloride](/img/structure/B2512339.png)

![(E)-3-(furan-3-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2512340.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2512342.png)

![4-((Furan-2-ylmethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2512345.png)